Cas no 721884-81-7 ((1S,3S)-3-aminocyclohexanol)

(1S,3S)-3-Aminocyclohexanol is a chiral cyclohexane derivative featuring both amino and hydroxyl functional groups in a stereospecific configuration. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The cis-configuration of the amino and hydroxyl groups at the 1- and 3-positions enhances its utility in asymmetric synthesis and chiral ligand design. Its rigid cyclohexane backbone and functional group positioning contribute to stereochemical control in reactions. The compound is typically supplied with high enantiomeric purity, ensuring reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
(1S,3S)-3-aminocyclohexanol structure
(1S,3S)-3-aminocyclohexanol structure
商品名:(1S,3S)-3-aminocyclohexanol
CAS番号:721884-81-7
MF:C6H13NO
メガワット:115.17352
MDL:MFCD19237885
CID:830336
PubChem ID:11788285

(1S,3S)-3-aminocyclohexanol 化学的及び物理的性質

名前と識別子

    • (S,S)-3-aminocyclohexanol
    • (1S,3S)-3-aminocyclohexanol
    • ((S)-2-(2-(3,5-difluorophenyl)acetamido)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide)
    • (S)-2-(2-(3,5
    • (S)-2-[2-(3,5-difluorophenyl)acetylamino]-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propionamide
    • (S,S)-2-[2-(3,5-Difluorophenyl)acetylamino]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propionamide
    • Deshydroxy LY 411575
    • pound not YO 01027
    • YO-01027
    • (1S,3S)-3-Amino-cyclohexanol
    • Cyclohexanol, 3-amino-, (1S,3S)-
    • NIQIPYGXPZUDDP-WDSKDSINSA-N
    • 721884-81-7
    • 40525-77-7
    • J-500463
    • (+)-(1S,3S)-3-Aminocyclohexanol
    • SCHEMBL5749283
    • 3-Aminocyclohexanol, trans-(1S,3S)
    • trans-3-aminocyclohexanol
    • MFCD19237885
    • AM90267
    • 3-Aminocyclohexanol, (1S,3S)-
    • UNII-5DCL8U9LAL
    • AS-47024
    • 5DCL8U9LAL
    • F11499
    • (1S,3S)-3-aminocyclohexan-1-ol
    • CS-0136925
    • AKOS006338624
    • trans-3-amino-cyclohexanol
    • DB-289681
    • MDL: MFCD19237885
    • インチ: InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
    • InChIKey: NIQIPYGXPZUDDP-WDSKDSINSA-N
    • ほほえんだ: C1C[C@@H](C[C@H](C1)O)N

計算された属性

  • せいみつぶんしりょう: 115.099714038g/mol
  • どういたいしつりょう: 115.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 74.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

(1S,3S)-3-aminocyclohexanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
SS-4867-20MG
(1S,3S)-3-aminocyclohexan-1-ol hydrochloride
721884-81-7 >95%
20mg
£76.00 2023-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2064-50G
(1S,3S)-3-aminocyclohexanol
721884-81-7 95%
50g
¥ 34,650.00 2023-03-14
eNovation Chemicals LLC
Y1122459-500mg
(1S,3S)-3-Amino-cyclohexanol
721884-81-7 95%
500mg
$940 2024-07-28
Chemenu
CM203001-5g
(1S,3S)-3-aminocyclohexan-1-ol
721884-81-7 95%
5g
$3167 2024-07-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1351-1g
(1S,3S)-3-Amino-cyclohexanol
721884-81-7 96%
1g
¥13815.43 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1351-100mg
(1S,3S)-3-Amino-cyclohexanol
721884-81-7 96%
100mg
¥2492.02 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1351-50mg
(1S,3S)-3-Amino-cyclohexanol
721884-81-7 96%
50mg
¥1687.58 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1351-500mg
(1S,3S)-3-Amino-cyclohexanol
721884-81-7 96%
500mg
¥7344.91 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2064-5G
(1S,3S)-3-aminocyclohexanol
721884-81-7 95%
5g
¥ 6,930.00 2023-03-14
eNovation Chemicals LLC
Y1122459-250mg
(1S,3S)-3-Amino-cyclohexanol
721884-81-7 95%
250mg
$525 2024-07-28

(1S,3S)-3-aminocyclohexanol 関連文献

(1S,3S)-3-aminocyclohexanolに関する追加情報

Compound Introduction: (1S,3S)-3-aminocyclohexanol (CAS No. 721884-81-7)

(1S,3S)-3-aminocyclohexanol, identified by its CAS number 721884-81-7, is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural properties and potential biological activities. This compound belongs to the class of cyclohexanol derivatives, featuring an amine group at the 3-position, which makes it a versatile intermediate in the synthesis of various pharmacologically relevant molecules.

The stereochemistry of (1S,3S)-3-aminocyclohexanol is crucial, as the specific arrangement of atoms in space can dramatically influence its interactions with biological targets. The (1S,3S) configuration implies that the molecule possesses non-superimposable mirror images, a characteristic that is often exploited in drug design to enhance selectivity and efficacy. This particular stereoisomer has been studied extensively for its potential applications in the development of novel therapeutic agents.

In recent years, there has been a growing interest in the use of chiral auxiliaries and ligands in asymmetric synthesis, and (1S,3S)-3-aminocyclohexanol has emerged as a valuable building block in this context. Its ability to serve as a precursor for more complex molecules has made it a focal point for researchers aiming to develop enantiomerically pure compounds with high pharmacological activity. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

One of the most compelling aspects of (1S,3S)-3-aminocyclohexanol is its role in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The amine group at the 3-position of (1S,3S)-3-aminocyclohexanol provides a suitable scaffold for introducing modifications that can enhance the stability and binding affinity of these mimetics. Recent studies have demonstrated that peptidomimetics derived from this compound exhibit promising activity against targets such as proteases and kinases, which are implicated in various pathological conditions.

The pharmaceutical industry has also shown interest in using (1S,3S)-3-aminocyclohexanol as a starting material for the development of central nervous system (CNS) drugs. The cyclohexane ring's rigid structure can facilitate penetration across the blood-brain barrier, making it an attractive scaffold for neuroactive compounds. Additionally, the presence of an amine group allows for further functionalization, enabling the design of molecules with specific receptor interactions. Preliminary studies have indicated that certain derivatives of this compound may have potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Beyond its pharmaceutical applications, (1S,3S)-3-aminocyclohexanol has found utility in materials science and catalysis. Its chiral nature makes it a valuable ligand in asymmetric catalytic processes, where it can direct reactions to produce enantiomerically enriched products. This has significant implications for industries that require high-purity compounds for optical activities or biological function. Furthermore, the compound's ability to form stable complexes with transition metals has led to its use in designing novel catalysts for organic transformations.

The synthesis of (1S,3S)-3-aminocyclohexanol itself is an area of active research. Various synthetic routes have been developed over the years, each with its own advantages and limitations. Modern methodologies often focus on achieving high enantioselectivity and yield while minimizing environmental impact. Advances in biocatalysis have also opened up new possibilities for producing this compound through enzymatic pathways, which can offer greater selectivity and sustainability compared to traditional chemical synthesis.

In conclusion, (1S,3S)-3-aminocyclohexanol (CAS No. 721884-81-7) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique stereochemistry and functional group make it a valuable intermediate for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, it is likely to remain a key player in the development of innovative chemical solutions.

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